
PSB 0788
Overview
Description
PSB-0788 is a synthetic organic compound known for its high selectivity and affinity as an antagonist for the adenosine A2B receptor. It has an IC50 value of 3.64 nM and a Ki value of 0.393 nM . This compound is primarily used in scientific research, particularly in the study of chronic inflammatory lung diseases .
Mechanism of Action
Target of Action
PSB 0788, also known as GTPL6561, is a potent and selective antagonist of the adenosine A2B receptor . This receptor, encoded by the ADORA2B gene, is a G-protein coupled adenosine receptor . It plays a crucial role in various physiological and pathological processes, including inflammation and tissue protection .
Mode of Action
This compound interacts with the adenosine A2B receptor, inhibiting its function . The compound has an IC50 value of 3.64 nM and a Ki value of 0.393 nM, indicating its high affinity for the A2B receptor . It displays over 100-fold selectivity over other adenosine receptors, including hA1, hA2A, and hA3 .
Biochemical Pathways
The adenosine A2B receptor is known to stimulate adenylate cyclase activity in the presence of adenosine . By antagonizing this receptor, this compound can potentially modulate the downstream effects of adenylate cyclase activation, such as cyclic AMP (cAMP) production and subsequent protein kinase A (PKA) activation . .
Result of Action
The antagonistic action of this compound on the adenosine A2B receptor could potentially modulate various cellular responses, particularly those related to inflammation . For instance, it could affect the production of inflammatory mediators, cell proliferation, and immune cell function . .
Biochemical Analysis
Biochemical Properties
PSB 0788 plays a significant role in biochemical reactions due to its high affinity for the A2B adenosine receptor . It interacts with this receptor, inhibiting its activity and thereby influencing the biochemical pathways in which the A2B receptor is involved . The nature of these interactions is characterized by the high affinity and selectivity of this compound for the A2B receptor .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the A2B receptor . By inhibiting this receptor, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the A2B receptor and inhibiting its activity . This can lead to changes in gene expression and alterations in the activity of enzymes and other proteins that interact with the A2B receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the A2B receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with the A2B receptor
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are determined by its interaction with the A2B receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSB-0788 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:
Formation of the xanthine core: This involves the reaction of appropriate starting materials to form the xanthine nucleus.
Substitution reactions: The xanthine core undergoes substitution reactions to introduce the piperazine-1-sulfonyl and chlorobenzyl groups.
Final assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.
Industrial Production Methods
While specific industrial production methods for PSB-0788 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
PSB-0788 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine-1-sulfonyl and chlorobenzyl groups . These reactions are typically carried out under controlled conditions to ensure high yield and purity.
Common Reagents and Conditions
Major Products
The major product of the synthesis is PSB-0788 itself, with high purity achieved through multiple purification steps. By-products are typically minimal and are removed during the purification process .
Scientific Research Applications
Chemistry
- Tool Compound : PSB 0788 is employed as a tool compound to study the adenosine A2B receptor and its involvement in various biochemical pathways. Its high selectivity allows researchers to investigate receptor-specific functions without interference from other adenosine receptor subtypes .
Biology
- Cellular Signaling Studies : The compound is utilized in studies exploring the role of adenosine receptors in cellular signaling and inflammation. Research indicates that this compound can modulate inflammatory responses, making it a valuable asset in understanding the mechanisms underlying various biological processes .
Medicine
- Therapeutic Potential : There is growing interest in the therapeutic applications of this compound, particularly in treating chronic inflammatory lung diseases and conditions associated with the adenosine A2B receptor. For example, studies have demonstrated that this compound can ameliorate maternal inflammation-induced periventricular leukomalacia (PVL) in rat models by promoting normal oligodendrocyte development and myelination .
Industry
- Drug Development : The compound is also significant in the pharmaceutical industry for developing new drugs targeting the adenosine A2B receptor. Its unique properties make it a candidate for further exploration in drug discovery initiatives aimed at addressing diseases related to adenosine signaling pathways .
Case Study 1: Maternal Inflammation-Induced PVL
In a study examining the effects of this compound on maternal inflammation-induced PVL, pregnant rats were treated with lipopolysaccharide (LPS) to induce inflammation. Subsequent administration of this compound resulted in improved myelination and increased expression of myelin-associated proteins (MBP) in the offspring, indicating its potential role in mitigating white matter injury due to maternal inflammation .
Key Findings:
- Increased MBP expression post-treatment.
- Enhanced differentiation of oligodendrocyte precursor cells (OPCs).
- Suggests therapeutic relevance for conditions involving inflammatory responses.
Case Study 2: Adenosine Receptor Antagonism
Research characterizing various adenosine receptor antagonists highlighted this compound's potency compared to other compounds such as PSB-603 and Preladenant. This comparative analysis underscores its selectivity and efficacy at human A2B receptors, making it a critical agent for further pharmacological studies .
Comparative Data Table:
Compound | IC50 (nM) | Selectivity |
---|---|---|
This compound | 3.64 | High selectivity over A1, A2A, A3 receptors |
PSB-603 | <1 | Selective A2B antagonist |
Preladenant | >1000 | Selective A2A antagonist |
Comparison with Similar Compounds
PSB-0788 is unique in its high selectivity and affinity for the adenosine A2B receptor. Similar compounds include:
PSB-603: Another selective A2B antagonist with subnanomolar affinity.
Preladenant: A selective A2A antagonist, used for comparison in studies involving adenosine receptors.
PSB-0788 stands out due to its high selectivity for the A2B receptor over other adenosine receptor subtypes, making it a valuable tool in research .
Biological Activity
PSB 0788 is a potent and selective antagonist of the adenosine A2B receptor (A2B-AR), which plays a significant role in various biological processes, particularly in cancer biology and immunology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1027513-54-7
- Molecular Weight : Not specified in the sources
- IC50 : 3.64 nM at human A2B receptors, indicating high potency .
This compound functions primarily as an antagonist at the A2B adenosine receptor, exhibiting over 100-fold selectivity against other adenosine receptor subtypes (A1, A2A, and A3) in human tissues . The A2B receptor is implicated in mediating immune responses and tumor progression. By blocking this receptor, this compound can modulate immune cell activity and potentially inhibit tumor growth.
Biological Effects
- Impact on Tumor Cells :
-
Immune Modulation :
- The compound has been utilized in studies involving RAW 264.7 macrophage cells to assess its effects on immune signaling pathways. For instance, treatment with this compound altered the expression levels of various genes associated with immune responses, including Arg1 (arginase), Vegfa (vascular endothelial growth factor), and Timp1 (tissue inhibitor of metalloproteinases) .
Table 1: Comparative Affinity of this compound at Adenosine Receptors
Receptor Type | Human Affinity (nM) | Rat Affinity (nM) | Mouse Affinity (nM) |
---|---|---|---|
A1 | >1000 | >1000 | >1000 |
A2A | >1000 | >1000 | >1000 |
A2B | 3.64 | 2240 | 118 |
A3 | >1000 | >1000 | >1000 |
This table illustrates the varying affinities of this compound for different adenosine receptors across species, highlighting its selectivity for the human A2B receptor compared to rodent models .
Case Study: Colorectal Cancer Research
In a study examining the role of adenosine receptors in colorectal cancer, researchers found that blocking the A2B receptor with this compound led to significant changes in cellular metabolism and growth patterns. The study emphasized that targeting the A2B receptor could be a promising therapeutic strategy in managing colorectal tumors .
Properties
IUPAC Name |
8-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O4S/c1-2-11-32-24(33)21-23(29-25(32)34)28-22(27-21)18-5-9-20(10-6-18)37(35,36)31-14-12-30(13-15-31)16-17-3-7-19(26)8-4-17/h3-10H,2,11-16H2,1H3,(H,27,28)(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZJACVYMPKVDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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